3-Amino-1-(cyclobutylmethyl)thiourea chemical properties
3-Amino-1-(cyclobutylmethyl)thiourea chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(cyclobutylmethyl)thiourea
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. The thiourea functional group, in particular, represents a versatile and privileged structure, known for its wide array of biological activities and its utility as a synthetic intermediate.[1][2] This guide provides a comprehensive technical overview of 3-Amino-1-(cyclobutylmethyl)thiourea, a substituted aminothiourea that combines the reactive thiourea core with a lipophilic cyclobutyl moiety. The presence of the terminal amino group further enhances its synthetic versatility, making it a compound of significant interest for researchers in drug development. This document will delve into its core chemical properties, plausible synthetic routes, reactivity, and potential applications, offering field-proven insights for scientists and researchers.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. 3-Amino-1-(cyclobutylmethyl)thiourea is a distinct chemical entity with the key identifiers and predicted properties summarized below. The cyclobutyl group imparts a unique steric and electronic profile compared to linear alkyl or aromatic substituents, potentially influencing metabolic stability and binding interactions.[3]
Core Data
| Parameter | Value | Source |
| IUPAC Name | n-(cyclobutylmethyl)hydrazinecarbothioamide | [4] |
| CAS Number | 1095592-96-3 | [4][5] |
| Molecular Formula | C₆H₁₃N₃S | [4] |
| Molecular Weight | 159.25 g/mol | [4][5] |
| SMILES | NNC(=S)NCC1CCC1 | [4] |
| Predicted XlogP | 0.5 | [6] |
Chemical Structure
Caption: 2D structure of 3-Amino-1-(cyclobutylmethyl)thiourea.
Synthesis and Mechanistic Considerations
The synthesis of unsymmetrical thioureas is a well-established field, with modern chemistry favoring environmentally benign methods.[1][7] While numerous routes exist, a logical and efficient pathway for 3-Amino-1-(cyclobutylmethyl)thiourea involves a multi-step process starting from commercially available precursors. The chosen strategy is designed for high atom economy and avoids notoriously toxic reagents like thiophosgene.[1]
Proposed Synthetic Workflow
The most plausible synthetic route involves the formation of a key isothiocyanate intermediate from cyclobutylmethylamine, followed by a nucleophilic addition of hydrazine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for thiourea synthesis and is presented as a self-validating system with clear checkpoints.[7][8]
PART A: Synthesis of Cyclobutylmethyl Isothiocyanate Intermediate
-
Rationale: This step converts the primary amine into a reactive electrophile. The use of carbon disulfide in an aqueous or biphasic system is a proven, safer alternative to thiophosgene.[7][8]
-
Setup: To a three-necked, 250 mL round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add cyclobutylmethylamine (1.0 eq) and dichloromethane (DCM, 100 mL). Cool the mixture to 0-5 °C in an ice bath.
-
Reaction: Prepare a solution of sodium hydroxide (1.1 eq) in water (50 mL). Simultaneously, add the NaOH solution and carbon disulfide (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 10 °C. The formation of a dithiocarbamate salt intermediate will be observed.
-
Isothiocyanate Formation: After the addition is complete, continue stirring for 1 hour at 0-5 °C. To this mixture, add ethyl chloroformate (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below 10 °C.
-
Workup & Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the amine. Upon completion, separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclobutylmethyl isothiocyanate. This intermediate is often used directly in the next step without further purification.
PART B: Synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea
-
Rationale: The highly nucleophilic hydrazine readily attacks the electrophilic carbon of the isothiocyanate to form the stable thiourea linkage.
-
Setup: Dissolve the crude cyclobutylmethyl isothiocyanate (1.0 eq) from Part A in ethanol (80 mL) in a 250 mL round-bottom flask with magnetic stirring.
-
Reaction: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed. Stir the mixture for 3-5 hours.
-
Product Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum. The resulting solid can be collected by filtration, washed with cold ethanol, and dried.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity (typically >97%).[4] Characterization should be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Chemical Reactivity and Core Functional Group Analysis
The chemical behavior of 3-Amino-1-(cyclobutylmethyl)thiourea is governed by the interplay of its three key functional domains.
-
Thiourea Core (-NH-C(=S)-NH-): This is the central reactive unit. The sulfur atom is nucleophilic and can act as a potent ligand for various metal ions, making the compound a candidate for applications in coordination chemistry.[2] The C=S double bond is also a key feature, distinguishable in IR spectroscopy. Furthermore, the thiourea moiety serves as a critical building block for synthesizing various heterocyclic compounds, such as thiazoles.[1]
-
Terminal Amino Group (-NH₂): The hydrazine-derived amino group is strongly nucleophilic. It can readily react with aldehydes and ketones to form thiosemicarbazone derivatives, a class of compounds known for their broad biological activities. This functionality provides a straightforward handle for further molecular elaboration and library synthesis.[9]
-
Cyclobutylmethyl Group: This aliphatic, non-polar moiety significantly influences the compound's lipophilicity and steric profile. In drug design, cyclobutane rings are often introduced to improve metabolic stability or to orient substituents in a specific vector for optimal target binding.[3] Its presence makes the molecule more drug-like compared to simpler alkyl chains.
Potential Applications in Research and Drug Development
While specific biological data for 3-Amino-1-(cyclobutylmethyl)thiourea is not publicly available, its structural motifs are strongly associated with a range of therapeutic applications. This makes it an excellent candidate for screening and as a foundational scaffold in drug discovery programs.
-
Antimicrobial and Antiviral Agents: Thiourea derivatives have been extensively studied for their antibacterial, antifungal, and antiviral properties.[10] The ability of the thiourea group to chelate metal ions is often implicated in its mechanism of action against microbial enzymes.
-
Enzyme Inhibition: The thiosemicarbazide substructure is a known pharmacophore. For instance, thiosemicarbazide itself is a known GABA antagonist.[11] Derivatives can be designed to target a wide range of enzymes, making this compound a starting point for developing novel inhibitors.
-
Anticancer Research: Numerous thiourea-containing compounds have demonstrated significant anticancer activity.[2] The scaffold can be readily modified to optimize interactions with specific oncological targets.
-
Synthetic Building Block: Beyond direct biological applications, this compound is a valuable intermediate. The reactive amino group allows for its conjugation to other molecules of interest, creating more complex structures for high-throughput screening.
Conclusion
3-Amino-1-(cyclobutylmethyl)thiourea is a synthetically accessible and chemically versatile molecule. Its properties are defined by the nucleophilic thiourea core, the reactive terminal amino group, and the drug-like cyclobutyl moiety. The well-defined synthetic pathways and the rich chemical reactivity of its functional groups make it a compound of high interest for medicinal chemists and researchers. Its potential as a scaffold for developing novel therapeutic agents warrants further investigation and positions it as a valuable tool in the pursuit of new medicines.
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